Welcome to the BenchChem Online Store!
molecular formula C8H3BrF6O4S B8275932 2-Bromo-4-(trifluoromethoxy)phenyl Trifluoromethanesulfonate

2-Bromo-4-(trifluoromethoxy)phenyl Trifluoromethanesulfonate

Cat. No. B8275932
M. Wt: 389.07 g/mol
InChI Key: BBQPGYAWLJQWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06071927

Procedure details

To a cooled (0° C.) solution of 2-bromo-4-(trifluoromethoxy)phenol (Description 11, 10 g, 40 mmol) in pyridine (20 ml), was added trifluooromethanesulphonic anhydride (7.2 ml, 44 mmol), and the reaction was stirred at ambient temperature for 2 h. The reaction was diluted with saturated cooper (II) sulphate (80 ml) and extracted into ethyl acetate (3×60 ml). The combined organic fractions were washed with water (80 ml), brine (80 ml), dried (MgSO4) and evaporated in vacuo. Purification on silica, eluting with hexane gave the title compound as a clear oil (13.1 g, 85%). 1H NMR (250 MHz, CDCl3) δ7.28 (1H, m), 7.40 (1H, d, J 9.1 Hz), and 7.58 (1H, d, J 2.8 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:4][C:3]=1[OH:13].[S:14]([O-:18])([O-])(=O)=[O:15]>N1C=CC=CC=1>[F:10][C:9]([F:12])([F:11])[S:14]([O:13][C:3]1[CH:4]=[CH:5][C:6]([O:8][C:9]([F:11])([F:12])[F:10])=[CH:7][C:2]=1[Br:1])(=[O:18])=[O:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
anhydride
Quantity
7.2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (3×60 ml)
WASH
Type
WASH
Details
The combined organic fractions were washed with water (80 ml), brine (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification on silica
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=C(C=C(C=C1)OC(F)(F)F)Br)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.